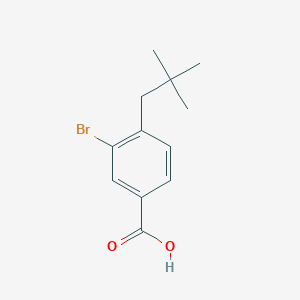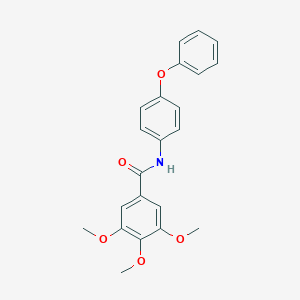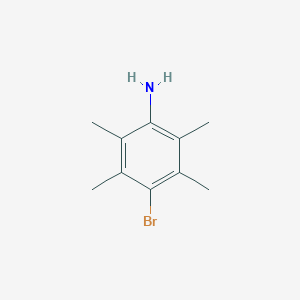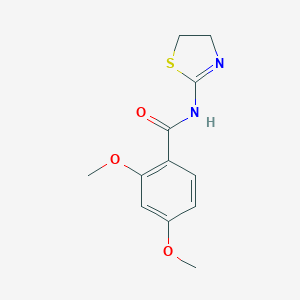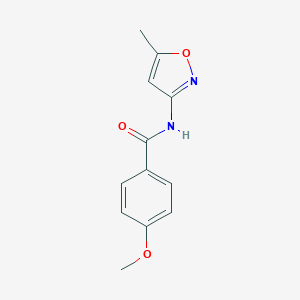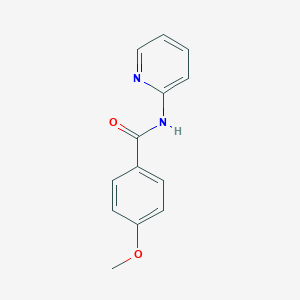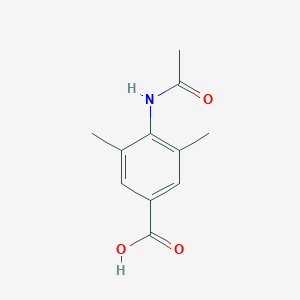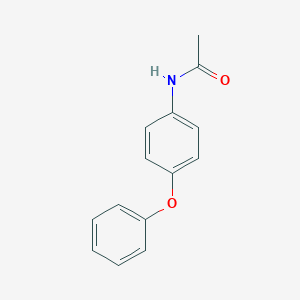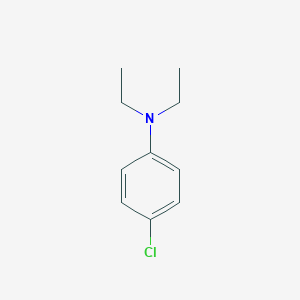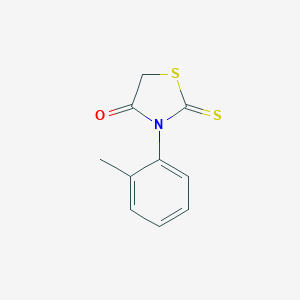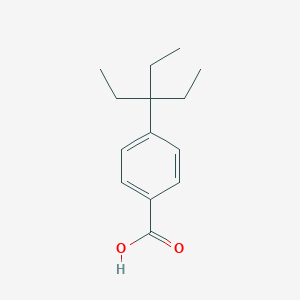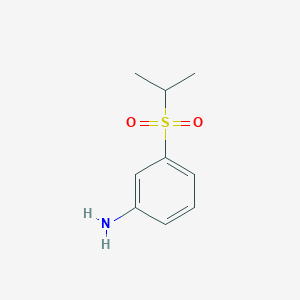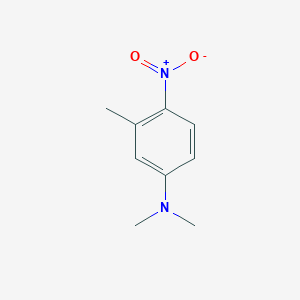
N,N,3-trimethyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N,3-trimethyl-4-nitroaniline” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20400 . It is also known by several synonyms such as 3,N,N-trimethyl-4-nitro-aniline, 6-Nitro-3-dimethylamino-toluol, and 5-(dimethylamino)-2-nitrotoluene .
Molecular Structure Analysis
The molecular structure of “N,N,3-trimethyl-4-nitroaniline” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Applications De Recherche Scientifique
Spectroscopic Applications
Research on related nitroaniline compounds, such as 2,6-dimethyl-3-nitroaniline, has explored their behavior in high-resolution solid-state 13C NMR spectroscopy. The study by Naito, Ganapathy, and Mcdowell (1982) demonstrates how cross-polarization and magic-angle spinning techniques can reveal characteristic line broadening or asymmetric doublet patterns in the NMR spectra of carbon atoms bonded to nitrogen in these compounds. This research is crucial for understanding the electronic environment of nitroanilines and could be applied to studying the structural and electronic properties of N,N,3-trimethyl-4-nitroaniline in the solid state (Naito, Ganapathy, & Mcdowell, 1982).
Organic Synthesis and Catalysis
The work by Asahara, Sofue, Kuroda, and Nishiwaki (2018) on the alkynylation and cyanation of alkenes using nitro groups showcases the potential of nitro compounds in facilitating complex organic reactions. Although N,N,3-trimethyl-4-nitroaniline was not directly used, this research highlights the versatility of nitro compounds in organic synthesis, suggesting that N,N,3-trimethyl-4-nitroaniline could be explored for similar applications in creating complex organic molecules (Asahara et al., 2018).
Environmental Applications
Mahmoud, Abdou, Shehata, Header, and Hamed (2016) investigated the use of a nanosorbent for removing nitroaniline compounds from water. Their research aimed at efficient removal of these compounds from aqueous solutions, highlighting the environmental impact and potential hazards of nitroanilines. This study suggests the environmental relevance of researching compounds like N,N,3-trimethyl-4-nitroaniline, especially in the context of water purification and the mitigation of pollution (Mahmoud et al., 2016).
Photocatalysis and Imaging
Wu, Chen, Holmberg-Douglas, Bida, Tu, Ma, Wu, Nicewicz, and Li (2023) disclosed a method for efficient cyanation of electron-rich arenes via organic photoredox catalysis. Their study provides insights into the use of nitroaniline derivatives in developing new positron emission tomography (PET) agents, showcasing the broader applications of nitro compounds in both catalysis and biomedical imaging. Such research could inspire further studies on the specific applications of N,N,3-trimethyl-4-nitroaniline in the field of photocatalysis and imaging (Wu et al., 2023).
Safety And Hazards
Propriétés
IUPAC Name |
N,N,3-trimethyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZNJKIENBZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393120 |
Source


|
| Record name | N,N,3-trimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-4-nitroaniline | |
CAS RN |
90556-89-1 |
Source


|
| Record name | N,N,3-trimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

